molecular formula C16H22FN3O6S B2444988 N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide CAS No. 872862-84-5

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide

Cat. No.: B2444988
CAS No.: 872862-84-5
M. Wt: 403.43
InChI Key: HHSMKPNTTWADMN-UHFFFAOYSA-N
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Description

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a useful research compound. Its molecular formula is C16H22FN3O6S and its molecular weight is 403.43. The purity is usually 95%.
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Biological Activity

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20FN3O6SC_{15}H_{20}FN_{3}O_{6}S, with a molecular weight of approximately 389.4 g/mol. The compound features a sulfonyl group, an oxazinan ring, and an oxamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H20FN3O6SC_{15}H_{20}FN_{3}O_{6}S
Molecular Weight389.4 g/mol
StructureContains a sulfonyl group and oxazinan ring

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor modulation. For instance, the presence of the fluorophenyl group is known to enhance lipophilicity and improve binding affinity to target sites.

Antimicrobial Activity

Studies have shown that compounds with structural similarities to this compound possess notable antimicrobial properties. For example, a related compound demonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an inhibitor of various enzymes involved in metabolic pathways. For example, SAR studies indicate that modifications in the oxazinan structure can lead to enhanced inhibition of cholesterol absorption enzymes .

Case Studies

  • Cholesterol Absorption Inhibition : A study evaluated the efficacy of structurally similar compounds in reducing serum cholesterol levels in animal models. The results indicated that modifications similar to those found in this compound resulted in significant reductions in liver cholesteryl esters .
  • Antifungal Efficacy : In vitro assessments demonstrated that derivatives of the compound exhibited antifungal activity against Candida species. The presence of electronegative substituents like fluorine was linked to improved activity due to increased electron density .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the functional groups attached to the oxazinan ring significantly influence the biological activity of the compound. Compounds with additional hydroxyl or fluorine groups tend to exhibit enhanced potency against specific targets.

Compound VariationObserved Activity
Addition of hydroxyl groupsIncreased antifungal activity
Substitution with electronegative atoms (F)Enhanced enzyme inhibition

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O6S/c17-12-3-5-13(6-4-12)27(24,25)20-8-2-10-26-14(20)11-19-16(23)15(22)18-7-1-9-21/h3-6,14,21H,1-2,7-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSMKPNTTWADMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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